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Abstract

VUF10497 is a potent dual-action ligand targeting the histamine H4 receptor (H4R) as an
inverse agonist and also exhibiting affinity for the histamine H1 receptor (H1R). Its discovery
through a scaffold hopping approach has positioned it as a valuable tool for investigating the
physiological and pathophysiological roles of the H4 receptor, particularly in the context of
inflammatory responses. This document provides a comprehensive overview of the discovery,
synthesis, and biological activity of VUF10497, including detailed experimental protocols and a
summary of its quantitative data.

Discovery

VUF10497 was discovered as part of a medicinal chemistry effort to identify novel histamine H4
receptor ligands by evolving a series of quinoxaline-containing fragments.[1][2] Scientists
employed a scaffold hopping strategy, replacing the quinoxaline core with a quinazoline moiety,
guided by in silico pharmacophore modeling. This led to the synthesis and identification of a
series of quinazoline-containing compounds, including VUF10497, which demonstrated high
affinity for the human H4 receptor.[1][2]

The chemical name for VUF10497 is 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-
ylmethyl)quinazolin-4-amine, and its Chemical Abstracts Service (CAS) number is 1080623-12-
6.[3]
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Synthesis

The synthesis of VUF10497 is a multi-step process starting from commercially available
materials. The following protocol is based on the procedures outlined in the discovery
publication.

Experimental Protocol: Synthesis of VUF10497

Step 1: Synthesis of 2,4,6-trichloroquinazoline
o Materials: 5-chloro-2-aminobenzoic acid, thionyl chloride, phosphorus pentachloride.

e Procedure: A mixture of 5-chloro-2-aminobenzoic acid, thionyl chloride, and a catalytic
amount of dimethylformamide is heated at reflux. After cooling, phosphorus pentachloride is
added, and the mixture is heated again. The resulting solid is then isolated.

Step 2: Synthesis of 6-chloro-2-(4-methylpiperazin-1-yl)quinazolin-4(3H)-one
o Materials: 2,4,6-trichloroquinazoline, 1-methylpiperazine.

e Procedure: To a solution of 2,4,6-trichloroquinazoline in a suitable solvent (e.g.,
dichloromethane), 1-methylpiperazine is added dropwise at a controlled temperature. The
reaction mixture is stirred until completion, and the product is isolated and purified.

Step 3: Synthesis of 4,6-dichloro-2-(4-methylpiperazin-1-yl)quinazoline
o Materials: 6-chloro-2-(4-methylpiperazin-1-yl)quinazolin-4(3H)-one, phosphoryl chloride.

e Procedure: The product from Step 2 is treated with phosphoryl chloride at reflux. After the
reaction is complete, the excess phosphoryl chloride is removed under reduced pressure,
and the crude product is purified.

Step 4: Synthesis of VUF10497 (6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-
ylmethyl)quinazolin-4-amine)

o Materials: 4,6-dichloro-2-(4-methylpiperazin-1-yl)quinazoline, thiophen-2-ylmethanamine.
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e Procedure: The chlorinated intermediate from Step 3 is reacted with thiophen-2-
ylmethanamine in a suitable solvent, often in the presence of a base (e.g., triethylamine or
diisopropylethylamine), at an elevated temperature. The final product, VUF10497, is then
purified by chromatography.
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Caption: VUF10497 inhibits H4R signaling.

Upon activation by an agonist, the H4R-Gi/o complex dissociates, leading to the inhibition of
adenylyl cyclase, which in turn decreases intracellular cyclic AMP (CAMP) levels. The By
subunits of the G protein can also modulate other effectors, including phospholipase C (leading
to calcium mobilization) and mitogen-activated protein kinase (MAPK) pathways. As an inverse
agonist, VUF10497 would suppress these signaling events.
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Conclusion

VUF10497 is a significant chemical probe for the study of histamine H4 receptor biology. Its
discovery has provided a valuable tool for elucidating the role of the H4 receptor in health and
disease, particularly in inflammatory conditions. The synthetic route is well-defined, and its
primary biological activity as a potent H4R inverse agonist with dual H1R affinity is established.
Further research to fully characterize its pharmacological profile and in vivo efficacy will be
crucial for determining its potential as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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